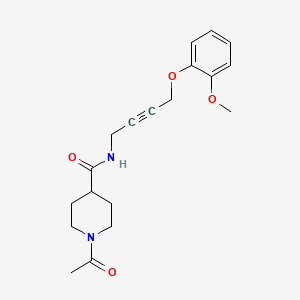
1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of 1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the acetyl group and the methoxyphenoxybutynyl moiety. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, whether in therapeutic applications or as a chemical reagent. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include other piperidine derivatives or molecules with methoxyphenoxybutynyl groups. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-acetyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-15(22)21-12-9-16(10-13-21)19(23)20-11-5-6-14-25-18-8-4-3-7-17(18)24-2/h3-4,7-8,16H,9-14H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWFJLXGVQHZBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














